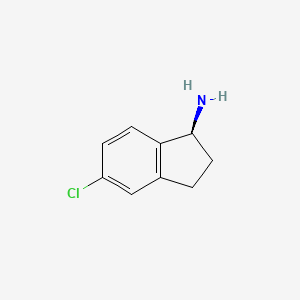

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine

Description

Significance of Indane Scaffolds in Asymmetric Synthesis

The indane scaffold is a "privileged" structural motif in medicinal chemistry and asymmetric synthesis. acs.org Its rigid conformation reduces the conformational flexibility of a molecule, which can be advantageous in designing compounds that fit precisely into biological targets like enzyme active sites. This rigidity and defined stereochemistry are instrumental in asymmetric catalysis, where indane-based ligands and catalysts can create a well-defined chiral environment to control the stereochemical outcome of a reaction. acs.org

Furthermore, the synthesis of complex, fused indane derivatives with multiple chiral centers is a key area of research, enabling the construction of intricate molecular architectures. nih.gov Rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives represents one method for producing enantiomerically enriched 2-arylindanes. acs.org The development of catalysts based on the chiral indane framework has led to significant advancements in asymmetric electrophilic reactions, overcoming previous limitations and expanding the scope of accessible chiral molecules. acs.org

Overview of Chiral Amines as Building Blocks and Catalysts

Chiral amines are among the most critical and ubiquitous functional groups in the synthesis of fine chemicals, agrochemicals, and especially pharmaceuticals. sigmaaldrich.comresearchgate.net Over 40% of commercial drugs contain a chiral amine motif, highlighting their importance in medicinal chemistry. nih.gov These compounds serve multiple roles in asymmetric synthesis; they can act as resolving agents to separate racemic mixtures, function as chiral auxiliaries to guide a reaction's stereochemistry, or be incorporated directly as foundational building blocks for more complex molecules. sigmaaldrich.com

In addition to their role as structural components, chiral amines are powerful organocatalysts. sigmaaldrich.com They can facilitate a wide range of chemical transformations with high enantioselectivity. The development of both primary and secondary amine catalysts has been a major focus, with each class offering complementary reactivity. sigmaaldrich.com The synthesis of chiral amines itself is a major field of study, with methods ranging from classical resolution to modern catalytic approaches like asymmetric hydrogenation and biocatalysis using enzymes such as transaminases and imine reductases. researchgate.netnih.govacs.org These enzymatic methods are increasingly favored for their high selectivity and operation under mild, sustainable conditions. nih.govacs.org

Historical Context of Dihydroindenamine Research

The research into dihydroindenamines is intrinsically linked to the broader history of asymmetric synthesis. The demand for enantiomerically pure compounds, particularly from the pharmaceutical industry, has been a major driving force. researchgate.net Historically, obtaining single-enantiomer amines often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. wiley.com

The last few decades have seen a paradigm shift towards asymmetric synthesis, where the desired enantiomer is created selectively from the outset. This progress has been marked by the development of new chiral ligands and catalysts. acs.org The design of C2-symmetric ligands, for instance, was a significant milestone that influenced the field for many years. nih.gov More recently, the focus has expanded to include nonsymmetrical ligands and organocatalysts, which have proven highly effective in a variety of reactions. nih.gov The evolution of biocatalysis, with the engineering of enzymes like monoamine oxidases and transaminases, represents the latest frontier, offering highly efficient and environmentally benign routes to chiral amines. nih.govwiley.com This continuous innovation in synthetic methodology has enabled the practical and scalable production of specific chiral building blocks like (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine.

Chemical Properties

Below are the compiled chemical properties for this compound and its related compounds.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 945950-78-7 | chemshuttle.com |

| Molecular Formula | C₉H₁₀ClN | chembk.com |

| Molecular Weight | 167.64 g/mol | chembk.com |

| Boiling Point | 85 °C (at 0.5 Torr) | chembk.com |

| Density | 1.214 g/cm³ (Predicted) | chembk.com |

| Refractive Index | 1.595 | chembk.com |

| Flash Point | 112.839 °C | chembk.com |

| Vapor Pressure | 0.011 mmHg at 25°C | chembk.com |

| Appearance | Available as a building block for research. | chemshuttle.com |

| Property | Value | Source |

| Compound Name | 5-Chloro-2,3-dihydro-1H-inden-1-amine (Racemic) | |

| CAS Number | 67120-39-2 | americanelements.comchemicalbook.com |

| Molecular Formula | C₉H₁₀ClN | chembk.com |

| Molecular Weight | 167.64 g/mol | chembk.com |

| Appearance | A research chemical available from various suppliers. | americanelements.comchemicalbook.com |

| Property | Value | Source |

| Compound Name | 5-Chloro-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 42348-86-7 | nih.govepa.gov |

| Molecular Formula | C₉H₇ClO | nih.govnist.gov |

| Molecular Weight | 166.60 g/mol | nih.govnist.gov |

| IUPAC Name | 5-chloro-2,3-dihydroinden-1-one | nih.gov |

| Use | Intermediate in chemical synthesis. | nih.gov |

| Property | Value | Source |

| Compound Name | 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| CAS Number | 1197668-23-7 | bldpharm.com |

| Use | Building block in organic synthesis. | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-chloro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNOGOGUHOMLMI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945950-78-7 | |

| Record name | (1S)-5-chloro-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 5 Chloro 2,3 Dihydro 1h Inden 1 Amine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine points to several key precursors. The primary disconnection is the carbon-nitrogen bond of the amine, which can be formed via the reduction of an imine or oxime, or through direct amination of a corresponding alcohol. This leads back to the prochiral ketone, 5-chloro-1-indanone (B154136), as a pivotal intermediate. The synthesis of this indanone itself can be approached from more fundamental starting materials.

Synthesis from 5-Chloro-1-indanone Derivatives

The most direct route to 5-Chloro-2,3-dihydro-1H-inden-1-amine involves the transformation of 5-chloro-1-indanone. Reductive amination is a powerful and widely used method for this conversion. masterorganicchemistry.com This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. bldpharm.com

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or the less toxic sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. masterorganicchemistry.com The reaction conditions are generally mild, making this approach suitable for substrates with various functional groups. bldpharm.com While this method produces the racemic amine, it sets the stage for enantioselective strategies or classical resolution to isolate the desired (S)-enantiomer.

Alternatively, the indanone can first be reduced to the corresponding alcohol, 5-chloro-1-indanol. This alcohol can then be converted to the amine, for instance, through a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine equivalent.

Routes from 3-Chloro-1-(4-chlorophenyl)-1-propanone and Related Structures

An important industrial precursor for 5-chloro-1-indanone is 3-chloro-1-(4-chlorophenyl)-1-propanone. alfa-chemistry.com This precursor undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring system. This cyclization is typically promoted by a strong acid. One patented process describes contacting 3-chloro-1-(4-chlorophenyl)-1-propanone with sulfuric acid at temperatures between 90-150°C. alfa-chemistry.com Another approach involves using a solid acid catalyst at higher temperatures (200-425°C) in a continuous flow reactor. alfa-chemistry.com

Other synthetic routes to 5-chloro-1-indanone start from materials like 3-chlorobenzaldehyde. google.com This can be reacted with propionic acid to form 3-chlorophenylpropionic acid, which is then cyclized via a Friedel-Crafts acylation to yield the target indanone. google.com

Approaches via Nitro-Indane Reduction

Another synthetic pathway involves the introduction of a nitro group onto the indanone scaffold, which can later be reduced to the target amine. For instance, 5-chloro-1-indanone can be nitrated to produce 5-chloro-6-nitro-1-indanone. prepchem.com A described procedure involves treating 5-chloro-1-indanone with fuming nitric acid at low temperatures (-20°C to -15°C). prepchem.com

The subsequent steps would involve the selective reduction of both the nitro group and the ketone. The reduction of aromatic nitro groups to primary amines is a well-established transformation, often carried out using catalytic hydrogenation (e.g., with H2/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). The ketone functionality would also need to be reduced and converted to the amine as described in section 2.1.1. The sequence of these reduction and amination steps can be strategically planned to achieve the desired product.

Enantioselective Synthesis Strategies

The synthesis of the specific (S)-enantiomer of 5-Chloro-2,3-dihydro-1H-inden-1-amine requires a stereocontrolled approach. This is most effectively achieved through the asymmetric reduction of the prochiral ketone, 5-chloro-1-indanone, or through enzymatic amination.

Asymmetric Reduction of Prochiral Ketones (e.g., 5-Chloro-1-indanone)

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis. wikipedia.org These chiral alcohols are immediate precursors to the target chiral amines.

One of the most reliable methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This method employs a chiral oxazaborolidine catalyst to direct the stereoselective reduction of the ketone by a borane (B79455) reagent, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. alfa-chemistry.comorganic-chemistry.org The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol. For the synthesis of (S)-5-chloro-1-indanol, the (S)-CBS catalyst would be used. The CBS reduction is known for its high enantioselectivity (often >95% ee) and broad substrate scope. alfa-chemistry.com

Another increasingly important method is the use of transaminases. nih.govnih.gov These enzymes can catalyze the direct conversion of a prochiral ketone to a chiral amine with high enantiopurity. nih.govalmacgroup.com An (S)-selective ω-transaminase could be employed to directly synthesize this compound from 5-chloro-1-indanone, using an amine donor like L-alanine or isopropylamine (B41738). nih.govalmacgroup.com This biocatalytic approach offers the advantages of mild reaction conditions and exceptional stereoselectivity. nih.gov

The CBS reduction is a prominent example of chiral catalyst-mediated hydrogenation. The catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, forms a complex with borane. youtube.com This complex then coordinates to the ketone in a sterically defined manner, allowing the hydride to be delivered to one face of the carbonyl group preferentially. alfa-chemistry.com This leads to the formation of the chiral alcohol with high enantiomeric excess. sigmaaldrich.com

Table 1: Key Reaction Parameters for CBS Reduction

| Parameter | Description |

| Catalyst | Chiral oxazaborolidine (e.g., (S)-2-Methyl-CBS-oxazaborolidine for the (S)-alcohol) |

| Reducing Agent | Borane complex (e.g., BH3·SMe2, BH3·THF, catecholborane) |

| Solvent | Typically aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene |

| Temperature | Can range from -78°C to room temperature, influencing selectivity |

In addition to borane-based reductions, copper hydride (CuH) chemistry has emerged as a powerful tool for asymmetric reductions. Chiral phosphine (B1218219) ligands, such as SEGPHOS, can be used in conjunction with a copper source and a hydride donor (e.g., a silane) to create a chiral CuH catalyst. This catalyst can then effect the asymmetric reduction of prochiral ketones. These reactions often proceed with high enantioselectivity and can be performed with very low catalyst loadings.

Biocatalytic Approaches for Enantioselective Transformation

Biocatalysis has emerged as a powerful and green methodology for synthesizing chiral amines and their precursors with exceptional enantioselectivity. Enzymes, operating under mild conditions, can catalyze transformations that are often challenging to achieve with conventional chemical methods.

One prominent biocatalytic strategy involves the direct C-H amidation of 5-chloro-2,3-dihydro-1H-indene. Through the directed evolution of P411 heme proteins, new-to-nature enzymatic activity has been developed to forge C–N bonds with high precision. nih.gov These engineered enzymes utilize hydroxamate esters as stable nitrenoid precursors to convert aromatic compounds into chiral amides. nih.gov For the synthesis of the corresponding (S)-amide of the indane core, an engineered enzyme variant, iAMD4-L82M, has demonstrated near-perfect enantioselectivity (>99% ee). nih.gov This approach is notable for delivering the (S)-configured product, a significant advancement as previous enzymatic nitrene C-H functionalization was often limited to the (R)-enantiomer. nih.gov

Table 1: Directed Evolution of Heme Enzymes for C-H Amidation

| Enzyme Variant | Mutations | Total Turnover Number (TTN) | Enantiomeric Excess (ee) | Product Configuration |

|---|---|---|---|---|

| iAMD4 | V78C, V328T, N70S, I401L | ~475 | 90% | (S) |

| iAMD4-L82M | V78C, V328T, N70S, I401L, L82M | 470 | >99% | (S) |

An alternative biocatalytic route involves the asymmetric reduction of a ketone precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, to the corresponding chiral alcohol, which is then converted to the amine. Ketoreductases (KREDs), such as Lactobacillus brevis (LbADH), are highly selective for the reduction to the (S)-alcohol, a key precursor that can be subsequently aminated. nih.gov Furthermore, transaminases (TAs) offer a direct route from the ketone to the amine. These pyridoxal-5′-phosphate (PLP)-dependent enzymes convert carbonyl substrates into primary amines via a reductive amination reaction, using an amine donor like isopropylamine or alanine. nih.gov This method is a versatile and widely adopted industrial process for producing enantiomerically pure amines. nih.gov

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. sigmaaldrich.com

For the synthesis of chiral indanamines, a common approach involves attaching a chiral auxiliary to a precursor molecule to direct subsequent reactions. For example, an auxiliary can be attached to 5-chloro-1-indanone to form a chiral enolate or imine. The inherent chirality of the auxiliary then guides the approach of a reactant, leading to a diastereoselective alkylation or reduction.

Well-known chiral auxiliaries applicable to this type of synthesis include:

Oxazolidinones : Developed by Evans, these auxiliaries are highly effective in directing aldol (B89426) reactions and alkylations. scispace.com A chiral oxazolidinone can be acylated, and its enolate can react diastereoselectively. scispace.com

Camphorsultams : These are known for their high rigidity and steric directing ability, making them effective in a variety of asymmetric transformations. scielo.org.mx

Pseudoephedrine : Used as a chiral auxiliary, it can be converted into an amide whose α-proton can be deprotonated to form an enolate, which then reacts with high diastereoselectivity. wikipedia.org

A relevant example is the use of a chiral auxiliary derived from cis-1-amino-2-hydroxyindan, a molecule with a similar rigid backbone to the target. scispace.com This auxiliary, when converted to an oxazolidinone, effectively controls the stereochemistry of aldol reactions. scispace.com Similarly, sulfur-based chiral auxiliaries derived from trans-1-amino-2-indanol have proven effective in acetate (B1210297) aldol reactions, yielding products with high diastereoselectivity. scielo.org.mx The general principle involves the attachment of the auxiliary, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiopure target molecule. numberanalytics.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms predictable (Z)-enolates, leading to high diastereoselectivity. scispace.com |

| Camphorsultam | Diels-Alder, Conjugate Additions | High steric hindrance provides excellent facial discrimination. scielo.org.mx |

| Pseudoephedrine | Alkylation of Amide Enolates | The methyl group directs the incoming electrophile, resulting in high syn-selectivity. wikipedia.org |

| Indane-derived Auxiliaries | Aldol Reactions | The rigid, bicyclic framework offers excellent stereocontrol. scispace.com |

Organocatalytic Enantioselective Pathways

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful alternatives to metal-based or enzymatic catalysts. For the synthesis of this compound, organocatalysis can be applied to the asymmetric reduction of an imine or enamine derived from 5-chloro-1-indanone.

For example, a chiral phosphoric acid or a chiral amine can catalyze the enantioselective transfer hydrogenation of the C=N bond of an imine formed from 5-chloro-1-indanone. This approach often uses a Hantzsch ester or a similar hydride source. The chiral catalyst forms a transient complex with the imine, creating a chiral environment that directs the hydride attack to one face of the imine, leading to the desired (S)-amine with high enantioselectivity. Another strategy is the intramolecular aza-Michael reaction, where an organocatalyst can facilitate the desymmetrization of a molecule to create chiral heterocycles, a principle that can be adapted for amine synthesis. rsc.org

Asymmetric Amination Techniques

Asymmetric amination refers to the direct introduction of an amino group to create a chiral center. A primary method for synthesizing this compound is the asymmetric reductive amination of the corresponding ketone, 5-chloro-1-indanone. organic-chemistry.org

This transformation can be achieved using a variety of catalytic systems. Chiral borophosphates have been shown to catalyze the asymmetric reductive amination of ketones with high yield and enantioselectivity under mild conditions using pinacolborane as the reducing agent. organic-chemistry.org Another effective method involves transfer hydrogenation, where a catalyst, such as a Cp*Ir complex with a chiral ligand, facilitates the reaction using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org This direct approach is highly atom-economical and avoids the need for pre-formed imines.

Diastereoselective Synthetic Routes

Diastereoselective routes are crucial when a molecule has multiple stereocenters or when a precursor with specific stereochemistry is needed. While this compound has only one stereocenter, diastereoselective methods can be vital for synthesizing more complex derivatives or precursors. For instance, a diastereoselective reaction could be used to install substituents on the five-membered ring of the indane system.

A powerful example of such a strategy is the cascade double Michael reaction. For instance, the reaction between a thiooxindole and a dibenzalacetone can proceed with high diastereoselectivity to furnish a spiro product with a defined relative configuration. nih.gov This type of reaction, which sets multiple stereocenters in a single step, demonstrates how complex molecular architectures can be built with precise stereochemical control. nih.gov Such a strategy could be envisioned for creating substituted indane precursors, where the stereochemistry is controlled relative to an existing chiral center.

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are critical when modifying a molecule with multiple reactive sites. In the context of the 5-chloroindane scaffold, it might be necessary to perform reactions on the aromatic ring or at the benzylic position without affecting the existing chloro- or amino-substituents.

Palladium-catalyzed C-H functionalization offers a powerful tool for achieving such selectivity. nih.gov By choosing the appropriate ligand, it is possible to direct the arylation to a specific C-H bond on the aromatic ring (regioselectivity). Furthermore, these catalytic systems can differentiate between various reactive functional groups. For example, a palladium catalyst with a specific pyrazole-alkyl phosphine ligand can selectively activate a C-H bond for arylation over a C-Cl or C-OTf bond (chemoselectivity). nih.gov This allows for the precise modification of the indane core, enabling the synthesis of a diverse library of derivatives from a common intermediate. Another approach involves the nucleophilic aromatic substitution (SNAr) of activated precursors, such as 5-nitroisoxazoles, which can be used to introduce various functionalities in a regioselective manner. nih.gov

Stereochemical Aspects and Enantiomeric Purity Assessment in Research

Chiral Center at C1 Position: Absolute Configuration and Conformation

The chirality of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine originates from the carbon atom at the C1 position of the indane ring system. A carbon atom is defined as a chiral or asymmetric center when it is bonded to four different substituents gcms.cz. In this molecule, the C1 carbon is attached to:

An amino group (-NH₂)

A hydrogen atom (-H)

The C2 carbon atom of the cyclopentene ring

The C7a carbon atom of the fused benzene (B151609) ring

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine.

The "(S)" designation in the name specifies the absolute configuration at this C1 stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents are ranked based on atomic number, and the molecule is oriented so that the lowest-priority substituent (hydrogen) points away from the viewer. The sequence from the highest to the lowest priority substituent is then traced. For this enantiomer, the path follows a counter-clockwise direction, hence the Sinister or (S) configuration.

Stereochemical Stability and Racemization Pathways

The stereochemical stability of the C1 center is a critical factor for any application of the enantiomerically pure compound. Racemization, the process of converting an enantiopure sample into a 1:1 mixture of both enantiomers, would result in the loss of chiral identity. For this compound, the C-N bond at the chiral center is generally stable under standard conditions.

Racemization would require the temporary removal of chirality at the C1 center. Potential, though often energetically unfavorable, pathways for primary amines include:

Oxidation-Reduction: Oxidation of the amine to an achiral imine (C=N bond), followed by non-stereoselective reduction back to the racemic amine.

Proton Abstraction: Abstraction of the C1 proton to form a planar, achiral carbanion, which would then be re-protonated from either side, leading to a racemic mixture. This is highly unlikely for an sp³-hybridized carbon of this type without strong activation.

Studies on related hydroxy-1-aminoindans indicate that the stability of the indane core is significantly affected by the substitution pattern on the aromatic ring nih.gov. While certain hydroxy-substituted analogs are inherently unstable and can convert to reactive intermediates, the 5-chloro substitution does not introduce similar electronic pathways for degradation or facile racemization nih.gov. Therefore, the chiral center of this compound is considered robust under typical storage and handling conditions.

Advanced Methods for Enantiomeric Purity Determination

The confirmation of enantiomeric purity, often expressed as enantiomeric excess (ee), is a crucial step in chiral synthesis and analysis. Several advanced instrumental methods are available for this purpose.

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative amounts mdpi.com. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For primary amines like this compound, polysaccharide-based CSPs are particularly effective mdpi.comnih.govnih.gov. These columns contain chiral selectors, such as cellulose or amylose derivatives coated or immobilized on a silica support mdpi.comnih.gov.

Common Chiral Stationary Phases for Amine Separation:

| CSP Type | Chiral Selector Example | Separation Principle |

|---|---|---|

| Polysaccharide-based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Enantiomers fit differently into the chiral grooves of the polysaccharide polymer, leading to differential retention based on hydrogen bonding, π-π stacking, and dipole-dipole interactions. |

| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Similar to coated phases, but the chiral selector is covalently bonded to the silica, allowing for a broader range of solvents to be used as the mobile phase nih.gov. |

| Crown Ether-based | Chiral crown ethers (e.g., Crownpak® CR(+)) | Particularly useful for primary amines, where the protonated amine (-NH₃⁺) forms inclusion complexes with the crown ether cavity through hydrogen bonding nih.gov. |

The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are common chromatographyonline.com. For basic compounds such as amines, a small amount of an amine modifier (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution chromatographyonline.comchromatographyonline.com.

Chiral Gas Chromatography is another effective method for enantiomeric separation, offering high resolution and sensitivity sigmaaldrich.com. For non-volatile or highly polar compounds like primary amines, derivatization is typically required before analysis to improve thermal stability and chromatographic performance sigmaaldrich.com.

The general strategy involves two main steps:

Derivatization: The amine is reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate, to form a less polar and more volatile derivative sigmaaldrich.comnih.gov. This protects the active amine group and improves peak shape.

Separation on a Chiral Column: The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, often derivatized themselves, are widely used for this purpose gcms.cz. The enantiomers interact differently with the chiral cavities of the cyclodextrin molecules, resulting in different retention times.

General Protocol for Chiral GC Analysis of Amines:

| Step | Description | Example Reagents/Columns |

|---|---|---|

| Derivatization | The primary amine is converted into a more volatile and thermally stable derivative. This step does not affect the chiral center. | Trifluoroacetic anhydride (TFAA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Heptafluorobutyl chloroformate. sigmaaldrich.comnih.gov |

| GC Separation | The derivatized sample is injected into the GC, where the enantiomers are separated on a chiral column. | Chiral stationary phases based on derivatized β- or γ-cyclodextrins (e.g., CHIRALDEX® G-TA). sigmaaldrich.com |

| Detection | A standard GC detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification. | FID, MS. nih.gov |

NMR spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is needed to induce a chemical shift difference between them.

This is achieved by adding a Chiral Shift Reagent (CSR) or a Chiral Derivatizing Agent (CDA) to the NMR sample acs.orgrsc.org.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., chelates of Europium or Praseodymium) with chiral ligands google.com. The CSR forms rapid and reversible diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangement of these complexes causes the NMR signals of the enantiomers (particularly protons near the chiral center) to resonate at different frequencies, allowing for their distinct integration and the calculation of enantiomeric excess google.com.

Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form stable diastereomers. Unlike enantiomers, diastereomers have different physical properties and, therefore, distinct NMR spectra rsc.org. The signals of the newly formed diastereomers can be integrated to determine the original enantiomeric ratio.

Recent advancements have introduced highly effective CDAs, such as inorganic phosphazane reagents, which react with chiral amines to produce sharp ³¹P NMR signals with significant chemical shift differences between the resulting diastereomers, facilitating direct ee determination by integration rsc.org. Another modern approach involves the use of supramolecular assemblies, where a chiral molecule (like BINOL) and a boronic acid self-assemble with the primary amine to form diastereomeric complexes that can be readily distinguished by ¹H NMR acs.orgcore.ac.uk.

Chemical Reactivity and Derivatization Strategies

Transformations of the Amine Functionality

The primary amine group is a potent nucleophile, making it the primary site for a wide array of chemical modifications. These transformations allow for the introduction of diverse substituents, enabling the synthesis of a broad spectrum of derivatives.

The primary amine of (S)-5-chloro-2,3-dihydro-1H-inden-1-amine readily undergoes acylation with various acylating agents to form the corresponding amides. This is a robust and widely used transformation. Common acylating agents include acyl chlorides and acid anhydrides. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. mnstate.edu A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mnstate.edu

The general scheme for the acylation of this compound is as follows:

Reactants : this compound, Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)

Product : N-Acyl-(S)-5-chloro-2,3-dihydro-1H-inden-1-amine

Byproduct : HCl or R-COOH

Alternative methods, such as reacting the amine hydrochloride salt directly with orthoesters, can also yield the corresponding N-substituted amides. researchgate.net

Direct Alkylation: The nucleophilic primary amine can be directly alkylated by reacting with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org However, this method is often complicated by a tendency for over-alkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemguide.co.uk Controlling the reaction to achieve selective mono-alkylation can be challenging and may require using a large excess of the amine. chemguide.co.uk

Reductive Amination: A more controlled and efficient method for N-alkylation is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form a C=N double bond, yielding an imine (or Schiff base) intermediate. masterorganicchemistry.comlibretexts.org This intermediate is not typically isolated but is subsequently reduced in situ to the desired secondary or tertiary amine. This method prevents the issue of over-alkylation that plagues direct alkylation. masterorganicchemistry.com

A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed under mildly acidic conditions (pH ~5) to facilitate imine formation without deactivating the amine nucleophile. youtube.comlibretexts.org

| Reaction Type | Reactants | Product | Key Features |

| Direct Alkylation | Amine, Alkyl Halide (R-X) | Secondary Amine (R-NH-), Tertiary Amine (R₂N-), Quaternary Salt (R₃N⁺-) | Prone to over-alkylation; difficult to control for mono-substitution. wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Amine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine | Highly controlled, avoids polyalkylation, versatile for introducing various alkyl groups. masterorganicchemistry.comlibretexts.org |

Imine Formation: As a primary amine, this compound reacts with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org The reaction is reversible and the equilibrium can be driven towards the product by removing water from the reaction mixture. masterorganicchemistry.com

Nitrile Synthesis: The primary amine can be converted into a nitrile group (-C≡N) through an oxidation process. This transformation involves the removal of hydrogen atoms from the amino group. A variety of oxidizing agents can be employed for this purpose. For instance, treatment with trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an effective method for the oxidative conversion of primary amines to nitriles. organic-chemistry.org

The core reactivity of the amine functionality is defined by its nucleophilicity. The lone pair of electrons on the nitrogen atom can attack a wide range of electron-deficient species (electrophiles). The reactions discussed previously, such as acylation and alkylation, are classic examples of nucleophilic substitution where the amine displaces a leaving group on an electrophilic carbon atom. mnstate.eduwikipedia.org Other electrophiles can also be employed to synthesize a diverse array of derivatives, expanding the synthetic utility of the parent compound.

Reactions of the Chlorinated Indane Core

The chemical reactivity of the aryl chloride in the indane structure is substantially different from that of the amine group.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires specific conditions to proceed efficiently. A key requirement is the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho and/or para to the leaving group (in this case, the chlorine atom). masterorganicchemistry.comlibretexts.org These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org The chloro-substituent on the aromatic ring of this compound serves as a handle for such transformations, enabling significant structural diversification.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.orgyoutube.com For this compound, a Suzuki coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. nih.govnih.govnih.gov The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. youtube.comyoutube.com

Hypothetical Suzuki-Miyaura Reaction: Arylboronic acids can be coupled with this compound using a suitable palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system involving bulky phosphine (B1218219) ligands, and a base like potassium carbonate or sodium bicarbonate. rsc.orgresearchgate.net The choice of solvent often includes ethereal solvents like dioxane or THF, sometimes with the addition of water to facilitate the reaction. rsc.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction provides a direct method for the vinylation of aryl halides. In the case of this compound, a Heck reaction would introduce an alkenyl substituent at the C-5 position of the indane ring. The reaction typically employs a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand and a base such as triethylamine. wikipedia.orgnih.gov

Hypothetical Heck Reaction: Coupling of this compound with an acrylate (B77674) ester, for instance, would yield a cinnamate-like derivative. The stereochemical outcome of the newly formed double bond is typically trans. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org While this compound itself contains a primary amine, the chloro-substituent can undergo a Buchwald-Hartwig reaction with another amine, leading to the synthesis of diamine derivatives. wikipedia.orgresearchgate.net This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. wikipedia.orgresearchgate.net

Hypothetical Buchwald-Hartwig Amination: The reaction of this compound with a secondary amine, such as morpholine, in the presence of a catalyst system like Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., XPhos) and a base like sodium tert-butoxide, would yield the corresponding 5-amino-substituted indanamine.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | (S)-5-Phenyl-2,3-dihydro-1H-inden-1-amine |

| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Ethyl (E)-3-(1-amino-2,3-dihydro-1H-inden-5-yl)acrylate |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | (S)-5-(Morpholino)-2,3-dihydro-1H-inden-1-amine |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, minimizing waste and purification steps. The primary amine of this compound is a key functional group for its participation in such reactions.

The primary amine of this compound can readily undergo condensation with carbonyl compounds to form imines, which can then participate in intramolecular cyclization reactions to generate various heterocyclic systems.

A notable example is the Pictet-Spengler reaction , where a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline derivative. wikipedia.org While this compound is not a classic β-arylethylamine, analogous intramolecular cyclizations onto the activated aromatic ring of the indane system can be envisaged, particularly with suitable tethered aldehydes. More directly, the amine can participate in intermolecular condensation reactions that lead to heterocyclic scaffolds. For instance, reaction with β-dicarbonyl compounds can lead to the formation of enaminones, which are versatile intermediates for the synthesis of various heterocycles like pyridines and pyrimidines.

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures. The primary amine of this compound can be utilized in multicomponent reactions to construct spiro-compounds.

One such strategy involves the reaction of anilines with isatins (indole-2,3-diones) and a third component in a three-component reaction to generate spirooxindoles. nih.govorientjchem.org By analogy, this compound could react with an isatin (B1672199) derivative and a suitable cyclic 1,3-dicarbonyl compound, such as dimedone or indane-1,3-dione, to furnish novel spiro[indane-oxindole] derivatives. mdpi.comnih.gov These reactions are often catalyzed by acids or bases and can proceed under mild conditions. nih.gov

Hypothetical Three-Component Spirooxindole Synthesis: A mixture of this compound, an N-substituted isatin, and dimedone in a suitable solvent like ethanol (B145695) or acetic acid could lead to the formation of a complex spirocyclic system containing both the indane and oxindole (B195798) moieties. nih.gov

Table 2: Hypothetical Cascade and Multicomponent Reactions

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Pictet-Spengler Analogue | This compound, Tethered Aldehyde | Acid catalyst (e.g., TFA), Heat | Fused Heterocycle |

| Three-Component Spirooxindole Synthesis | This compound, N-Methylisatin, Dimedone | Acetic Acid, Room Temperature | Spiro[indane-oxindole] |

Applications As a Chiral Building Block in Advanced Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The inherent chirality and functionalization of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine make it a key intermediate in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical applications. Chiral amines are fundamental components in the construction of bioactive compounds. pressbooks.publibretexts.org The indane scaffold itself is a privileged structure in medicinal chemistry, and this specific chiral amine provides a direct route to enantiomerically pure derivatives.

Its primary application lies in serving as a foundational scaffold upon which greater molecular complexity is built. For instance, the amine group can be readily acylated, alkylated, or used in reductive amination reactions to attach various side chains and pharmacophoric elements. libretexts.org This process is central to creating libraries of compounds for screening purposes, such as the development of receptor ligands where the indane moiety acts as a rigid core to orient functional groups for optimal interaction with a biological target. nih.gov

Role in the Design and Preparation of Novel Chiral Ligands

The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer products. Chiral amines and their derivatives are frequently incorporated into the structure of these ligands.

While the direct use of this compound in widely known commercial organometallic catalysts is not extensively documented in the provided search results, its structural motifs are relevant. Chiral diamines and amino alcohols, structurally related to this compound, are known to form effective complexes with transition metals like rhodium, ruthenium, and iridium. These complexes are used in asymmetric hydrogenation, transfer hydrogenation, and other carbon-carbon bond-forming reactions. The synthesis of such ligands often involves the reaction of a chiral amine with other functional groups to create a bidentate or polydentate ligand capable of coordinating to a metal center.

In organocatalysis, small organic molecules are used to catalyze chemical reactions. Chiral primary amines can act as organocatalysts themselves, for example, by forming chiral iminium ions with aldehydes and ketones. They also serve as precursors for more complex organocatalysts. The this compound scaffold can be incorporated into more elaborate structures, such as chiral phosphoric acids or thiourea-based catalysts, where the amine provides a key stereochemical element and a site for hydrogen bonding interactions.

Development of Molecular Probes and Chemical Tools for Biological Research

The rigid conformation and defined stereochemistry of this compound make it an excellent scaffold for designing chemical tools to study biological systems. glpbio.com These tools, including specific receptor ligands, help in understanding the complex interactions between small molecules and biological macromolecules like receptors and enzymes. nih.govglpbio.com

The chloro-substituted indane framework is a key feature in the development of ligands for various G-protein coupled receptors (GPCRs).

5-HT7 and 5-HT1A Receptors: Research has focused on designing dual 5-HT1A and 5-HT7 receptor ligands, which may offer potential as antidepressant agents. nih.gov By using related indanone structures as starting materials, scientists have synthesized complex molecules that bind with high affinity to these serotonin (B10506) receptors. nih.gov For example, a derivative, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, was identified as a potent dual ligand with sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov The synthesis of such molecules often involves the alkylation of a piperazine (B1678402) derivative with a suitable indanone precursor, highlighting the utility of the indane scaffold in exploring the pharmacophore of these receptors. nih.govnih.gov

Dopamine (B1211576) Receptors: The development of selective ligands for dopamine receptor subtypes is crucial for treating neurological and psychiatric disorders. Fluorescently labeled ligands, for instance, have been created using derivatives of other chloro-substituted compounds to probe D1 and D2 dopamine receptors. nih.gov The synthesis involves coupling high-affinity dopamine receptor antagonists with fluorescent moieties. nih.gov The structural principles derived from these studies can be applied to scaffolds originating from this compound to develop novel and selective dopamine receptor modulators.

GABAB Receptors: GABA is the main inhibitory neurotransmitter in the central nervous system, and GABAB receptors are implicated in a variety of disorders, including anxiety and addiction. nih.gov The development of ligands for these receptors is an active area of research. nih.gov While baclofen (B1667701) is the prototypic GABAB agonist, extensive research has gone into creating novel agonists, antagonists, and positive allosteric modulators (PAMs). nih.govnih.gov The rigid structure of this compound makes it a candidate for incorporation into new scaffolds targeting these receptors, aiming to improve selectivity and pharmacokinetic properties over existing ligands.

This compound is an ideal starting point for scaffold-based drug design and exploration of structure-activity relationships (SAR). By systematically modifying the structure of the parent amine, researchers can probe the binding pockets of enzymes and receptors to map out key interactions.

The amine group can be transformed into a wide array of functional groups (amides, sulfonamides, ureas), and the chloro-substituted aromatic ring can undergo further functionalization. This allows for the creation of a focused library of compounds around the central indane core. The binding affinities and functional activities of these new molecules are then evaluated, as demonstrated in the development of dual 5-HT1A/5-HT7 ligands where modifications to the indanone segment led to significant changes in receptor affinity. nih.gov This iterative process of synthesis and biological testing is fundamental to modern medicinal chemistry and is essential for identifying lead compounds with desired therapeutic profiles. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and conformational landscape of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive molecular properties.

The structure of this compound consists of a planar benzene (B151609) ring fused to a non-planar five-membered cyclopentane (B165970) ring. The chlorine atom is substituted at the C5 position of the aromatic ring, and the chiral amine group is located at the C1 position of the cyclopentane moiety. Computational models can precisely calculate bond lengths, bond angles, and dihedral angles. For instance, the aryl C-Cl bond length is expected to be similar to that found in related compounds like 5-chloroindan-1-one, which is approximately 1.735 Å. nih.gov The five-membered ring is not flat and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable, lowest-energy arrangement of the atoms.

Computational studies on analogous amine compounds have successfully used models like B3LYP/6-31G* and M06/6-311G+(d,p) to analyze structures and energetics. mdpi.com Similar approaches, including analysis of the Hirshfeld surface to visualize intermolecular interactions, can be applied to this compound to understand its solid-state packing and interactions. researchgate.net

Table 1: Computed Physicochemical Properties of this compound This table contains data predicted by computational methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | chembk.comamericanelements.com |

| Molecular Weight | 167.64 g/mol | chembk.comchemuniverse.com |

| Canonical SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)Cl | guidechem.com |

| Predicted pKa | 9.00 ± 0.20 | guidechem.com |

| Predicted Density | 1.214 ± 0.06 g/cm³ | chembk.comamericanelements.com |

| Predicted Boiling Point | 262.9 °C at 760 mmHg | americanelements.com |

| Predicted Flash Point | 112.8 °C | americanelements.com |

Table 2: Common Computational Methods for Structural Analysis This table outlines theoretical methods frequently used for calculations similar to those that would be applied to the title compound.

| Method | Application | Typical Basis Set | Reference Example |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, electronic properties | 6-311++G(d,p) | researchgate.net |

| Møller-Plesset perturbation theory (MP2) | Higher accuracy energy and structure calculations | 6-311G(d,p) | nih.gov |

| Hirshfeld Surface Analysis | Visualization of intermolecular interactions in crystal packing | N/A | researchgate.net |

| Continuum Solvation Models (PCM, SM8T) | Calculation of properties in solution | 6-311++G(d,p) | researchgate.net |

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound and the likely pathways of its reactions. By mapping the molecule's electronic landscape, chemists can identify sites susceptible to nucleophilic or electrophilic attack.

Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps are commonly employed. For this molecule, the lone pair of electrons on the nitrogen atom of the amine group would be expected to be a primary site of nucleophilic and basic character. Computational studies on a wide range of amines and amino acids have demonstrated the utility of DFT calculations for predicting reaction thermodynamics, such as the energetics of carbamate (B1207046) formation or deprotonation. researchgate.net

Furthermore, computational chemistry can model the entire course of a chemical reaction. This involves locating and calculating the energies of reactants, transition states, intermediates, and products. For example, in the synthesis of the precursor 5-chloro-2,3-dihydro-1H-inden-1-one, two competing pathways exist: the desired intramolecular cyclization and an undesired intermolecular reaction leading to oligomers. google.com Computational modeling can elucidate the activation barriers for each path, helping to explain why one is favored over the other under specific conditions. Theoretical analyses of other stereoselective syntheses have successfully used computational models to predict regio- and stereochemical outcomes by comparing the activation energies of different transition states, showing complete agreement with experimental results. nih.gov

Table 3: Computational Approaches for Reactivity Prediction

| Computational Output | Information Provided | Relevance to this compound |

| HOMO/LUMO Energies | Identifies electron-donating and accepting capabilities. | Predicts susceptibility to electrophiles and nucleophiles. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. | Highlights the basicity of the amine group and potential reactivity of the chlorinated ring. |

| Bond Dissociation Enthalpies (BDE) | Energy required to break a specific bond homolytically. | Assesses the relative stability and reactivity of C-H, C-N, and C-Cl bonds. mdpi.com |

| Transition State Theory Calculations | Determines the activation energy (Ea) for a reaction. | Predicts reaction rates and selectivity between competing pathways. nih.govgoogle.com |

Stereoelectronic Effects and Asymmetric Induction Mechanisms

The stereochemical outcome of reactions involving this compound is governed by stereoelectronic effects and the principles of asymmetric induction. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgegyankosh.ac.in

In this compound, the chiral center at the C1 position exerts internal asymmetric induction, influencing the stereochemistry of any new chiral centers formed during a reaction. wikipedia.org The indane scaffold is conformationally constrained, which makes the stereochemical environment around the reactive center more predictable compared to flexible acyclic molecules. nih.gov This rigidity is a key advantage that has been exploited in the asymmetric synthesis of various compounds using related aminoindanols as chiral auxiliaries or ligands. nih.govnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction, after which it is removed. wikipedia.org

Theoretical models like the Felkin-Ahn model help predict how the existing stereocenter directs the approach of a nucleophile to an adjacent prochiral center. egyankosh.ac.in Computational studies can quantify the energy differences between the various transition states that lead to different stereoisomeric products. These calculations help to rationalize and predict the diastereoselectivity observed in reactions such as the reduction of ketones or the addition of nucleophiles to imines derived from the amine. The asymmetric synthesis of (S)-1-aminoindane itself has been achieved via the diastereoselective reduction of a ketimine formed from 1-indanone (B140024) and a chiral auxiliary, demonstrating a practical application of these principles. researchgate.net

Table 4: Key Concepts in Asymmetric Induction for the Indane Scaffold

| Concept | Description | Relevance to the Molecule |

| Internal Asymmetric Induction | A pre-existing chiral center in the substrate molecule directs the stereochemical outcome of a reaction. wikipedia.org | The (S)-configured C1 center influences the formation of any new stereocenters. |

| Conformational Rigidity | The fused ring system limits the number of accessible low-energy conformations. | Leads to more predictable facial selectivity as one face of a reactive group is sterically shielded. nih.gov |

| Chiral Auxiliary | A removable chiral group that directs the stereoselectivity of a reaction. | Derivatives of the title compound can be envisioned as chiral auxiliaries in synthesis. wikipedia.orgnih.gov |

| Felkin-Ahn Model | An empirical model used to predict the stereochemistry of nucleophilic additions to chiral carbonyls and imines. egyankosh.ac.in | Can be used to predict the outcome of reactions at a carbonyl or imine group adjacent to the C1 stereocenter. |

Ligand-Target Docking and Molecular Dynamics Simulations in Scaffold Design

The 2,3-dihydro-1H-inden-1-amine framework is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This term describes a molecular core structure that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery. Computational techniques like molecular docking and molecular dynamics (MD) are essential for exploring the potential of this compound and its derivatives as ligands for protein targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity, typically expressed as a docking score or binding free energy in units of kcal/mol. nih.govresearchgate.net A more negative score generally indicates a more favorable binding interaction. These studies also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. ugm.ac.idnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of the key binding interactions identified in the docking pose. These computational tools allow for the rapid in silico screening of virtual libraries of compounds based on the this compound scaffold, prioritizing the synthesis and experimental testing of the most promising candidates. researchgate.netjocpr.com

Table 5: Illustrative Docking Results for a Hypothetical Indane-Based Ligand This interactive table provides a conceptual example of data generated from molecular docking studies. The targets and values are for illustrative purposes and are based on typical results reported in the literature. nih.govresearchgate.netnih.gov

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | 1ATP | -9.1 | Val57, Ala70 | Hydrophobic |

| Glu121, Asp184 | Hydrogen Bond (Amine) | |||

| Dopamine (B1211576) Transporter | 4M48 | -8.5 | Asp79, Ser149 | Hydrogen Bond (Amine) |

| Phe155, Phe320 | π-π Stacking (Indane Ring) | |||

| 5-HT2A Receptor | 6A93 | -9.8 | Asp155 | Ionic/H-Bond (Amine) |

| Ser242 | Hydrogen Bond | |||

| Trp336, Phe340 | Hydrophobic/Aromatic | |||

| Main Protease (SARS-CoV-2) | 6LU7 | -7.7 | His41, Cys145 | Hydrogen Bond |

| Glu166 | Hydrogen Bond (Amine) | |||

| Met165 | Hydrophobic |

Advanced Spectroscopic and Chromatographic Characterization for Research Integrity

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₀ClN) is 168.0578. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers insight into the molecule's structure. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgmiamioh.edu In the case of this compound, the most likely fragmentation would involve the cleavage of the C-C bond adjacent to the carbon-nitrogen bond within the indane ring system, leading to characteristic fragment ions. The presence of a chlorine atom would also produce a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments, further aiding in structural confirmation.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value | Reference |

| Chemical Formula | C₉H₁₀ClN | americanelements.com |

| Molecular Weight | 167.64 g/mol | americanelements.com |

| Exact Mass (Neutral) | 167.0502 Da | nih.gov |

| Exact Mass [M+H]⁺ | 168.0578 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the C1 position, the aliphatic protons on the five-membered ring, and the amine protons. The coupling patterns (multiplicity) between adjacent protons would confirm the connectivity of the indane ring system.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts of these signals would indicate whether they are part of the aromatic ring or the aliphatic portion of the molecule.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive correlations. A COSY spectrum would show which protons are coupled to each other, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | ~7.1-7.3 | ~120-130 |

| Aromatic C-Cl | N/A | ~130-135 |

| Aromatic C (quaternary) | N/A | ~140-150 |

| C1-H (benzylic) | ~4.2-4.5 | ~55-65 |

| C2-H₂ | ~1.8-2.6 | ~30-40 |

| C3-H₂ | ~2.8-3.1 | ~30-40 |

| N-H₂ | ~1.5-3.0 (broad) | N/A |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Other significant absorptions would include C-H stretches for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ring (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring around 1600 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 (two bands) | wpmucdn.com |

| Primary Amine (N-H) | Bend (Scissoring) | ~1600 | wpmucdn.com |

| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.org |

| Aliphatic C-H | Stretch | 2850 - 3000 | libretexts.org |

| Aromatic C=C | Stretch | ~1600 and ~1475 | libretexts.org |

| C-Cl | Stretch | ~1000-1100 |

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. This technique would unambiguously confirm the connectivity of the atoms, the planarity of the aromatic ring, and the conformation of the five-membered aliphatic ring. Crucially, for a chiral molecule like this compound, X-ray crystallography can determine the absolute stereochemistry at the C1 chiral center, confirming the (S)-configuration.

The analysis would also reveal detailed information about intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding involving the primary amine group is expected to be a dominant feature, potentially linking molecules into chains or sheets. researchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice. researchgate.net This detailed structural information is invaluable for understanding the compound's solid-state properties.

Emerging Trends and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Processes

A major thrust in modern chemistry is the development of sustainable manufacturing processes that minimize environmental impact. nih.govdovepress.com This is often quantified by metrics like the E-factor, which measures the amount of waste produced per kilogram of product. nih.gov The pharmaceutical industry, in particular, has historically high E-factors, making the shift to greener chemistry a priority. nih.govdovepress.com

Biocatalysis: The use of enzymes, or biocatalysis, is at the forefront of this green revolution. nih.goved.ac.uk Enzymes operate under mild conditions (room temperature, atmospheric pressure, aqueous solutions), generate minimal waste, and exhibit high selectivity, thus offering a sustainable alternative to conventional chemical catalysts. openaccessgovernment.orgnih.govresearchgate.net For the synthesis of chiral amines, several classes of enzymes are particularly relevant:

Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. worktribe.comscienceopen.comnih.gov They are capable of asymmetric synthesis without the need for expensive, regenerable cofactors. worktribe.com Protein engineering has expanded the substrate scope of transaminases to include bulkier aromatic substrates, making them suitable for producing complex pharmaceutical intermediates. nih.gov For instance, ω-transaminases have been successfully used to convert ketone precursors like 1-indanone (B140024) into the corresponding chiral amine. scienceopen.com

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can synthesize chiral amines directly from ketones via reductive amination, using ammonia (B1221849) as the amine source. openaccessgovernment.orgnih.govhims-biocat.eu This process is highly atom-efficient, producing water as the primary byproduct. openaccessgovernment.org

Other Enzymes: Imine reductases, monoamine oxidases, and ammonia lyases also contribute to the growing biocatalytic toolbox for chiral amine synthesis. nih.govworktribe.com

The direct conversion of alcohols, which are abundant renewable feedstocks, into chiral amines using a tandem of alcohol dehydrogenase and amine dehydrogenase represents a highly resource-efficient strategy. openaccessgovernment.org

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is another powerful and "green" strategy. acs.org This method offers excellent atom economy with virtually no byproducts. acs.org The direct AH of prochiral imines is the most efficient approach to producing valuable α-chiral amines and has been implemented on an industrial scale. nih.gov Significant progress has been made in developing new chiral phosphorus ligands and other metal catalysts that exhibit outstanding activity and enantioselectivity. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Synthetic Strategy | Advantages | Challenges | Key Enzyme/Catalyst Classes |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, low environmental impact, use of renewable resources. openaccessgovernment.orgnih.govresearchgate.net | Limited substrate scope of wild-type enzymes, potential for product inhibition, enzyme stability. nih.govworktribe.com | Transaminases, Amine Dehydrogenases, Imine Reductases. nih.govworktribe.com |

| Asymmetric Hydrogenation | Excellent atom economy, high efficiency, industrial scalability. nih.govacs.org | Use of precious metal catalysts, often requires high pressure, imine stability can be an issue. nih.gov | Rhodium, Iridium, or Ruthenium with chiral ligands. nih.govacs.org |

| Traditional Chemical Synthesis | Well-established methods, broad substrate applicability. | Multi-step processes, significant waste, harsh conditions, use of toxic reagents. openaccessgovernment.org | Stoichiometric chiral reagents, resolving agents. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, is emerging as a transformative technology in pharmaceutical manufacturing. mdpi.comaurigeneservices.comchemicalindustryjournal.co.uk This approach offers numerous advantages over traditional batch processing, including enhanced safety, better process control (temperature, pressure, mixing), improved efficiency, and easier scalability. mdpi.comchemicalindustryjournal.co.uk

The integration of catalytic systems into continuous flow reactors is a key area of development. nih.gov For chiral amine synthesis, this includes:

Immobilized Biocatalysts: Enzymes like transaminases can be immobilized on solid supports and used in packed-bed flow reactors. nih.gov This facilitates catalyst separation, recovery, and reuse, addressing a major challenge in industrial biocatalysis. nih.govrsc.org

Continuous Hydrogenation: Asymmetric hydrogenation reactions can be efficiently performed in flow systems, which allows for the safe handling of hydrogen gas and precise control over reaction parameters, leading to high yields and enantioselectivity. nih.gov

Automated Synthesis Platforms: The development of automated synthesis platforms, sometimes referred to as "robot chemists," aims to accelerate the discovery and optimization of new chemical reactions and molecules. nih.govyoutube.com These systems use robotics to handle reagents and perform reactions, and data-driven algorithms for planning and optimization. nih.gov Platforms based on pre-filled reagent cartridges are making this technology more accessible to a broader range of chemists, allowing for the rapid and automated performance of common reactions like reductive amination and Suzuki coupling. youtube.comsigmaaldrich.com The integration of these automated platforms with flow chemistry holds the potential to create fully autonomous systems for the on-demand synthesis of complex molecules. nih.gov

Exploration of Polyfunctionalized Indane Derivatives and Their Synthetic Utility

The indane scaffold is a privileged structure in medicinal chemistry. The strategic introduction of multiple functional groups onto this core can lead to new derivatives with enhanced biological activity or novel therapeutic applications. Research in this area focuses on developing efficient methods for creating such polyfunctionalized molecules.

Multicomponent reactions (MCRs) are a powerful tool in this context, allowing for the one-pot synthesis of complex products from three or more starting materials. These reactions are often highly atom-economical and environmentally friendly. For example, MCRs have been used to synthesize highly functionalized spiropyran derivatives fused to an indane system.

Furthermore, the development of modular synthetic protocols allows for the systematic creation of a library of derivatives with diverse functionalities. For instance, a modular approach using Ellman's sulfinamide has been reported for the de novo synthesis of bis-α-chiral amines, where different coupling partners can be introduced to achieve chemical diversity. nih.gov Applying such modular strategies to the (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine core could generate a wide array of novel polyfunctionalized indane derivatives for biological screening. The synthesis of such complex amines is challenging but crucial for expanding the available chemical space in drug discovery. nih.gov

Bio-inspired Synthetic Approaches to Chiral Dihydroindenamines